PHCCC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PHCCC is a research drug that acts as a glutamate receptor ligand . It is particularly a positive allosteric modulator at the mGluR 4 subtype and an agonist at mGluR 6 . It has been found to have anxiolytic effects in animal studies . This compound and similar drugs have been suggested as potential treatments for Parkinson’s disease .

Molecular Structure Analysis

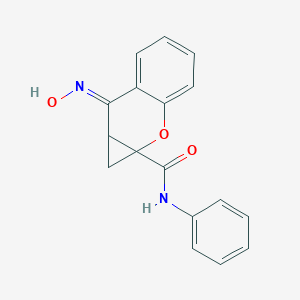

This compound has a molecular formula of C17H14N2O3 . Its molecular weight is 294.310 g/mol . The SMILES representation of this compound is c4ccccc4NC(=O)C1(CC1C2=NO)Oc3ccccc23 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 294.310 g/mol . It has a molecular formula of C17H14N2O3 . The SMILES representation of this compound is c4ccccc4NC(=O)C1(CC1C2=NO)Oc3ccccc23 .

Wissenschaftliche Forschungsanwendungen

Neurowissenschaft

PHCCC ist ein positiver allosterischer Modulator am mGluR4-Subtyp . Es wurde in Studien verwendet, um die Rolle von mGluR4 im zentralen Nervensystem zu verstehen . Zum Beispiel wurde festgestellt, dass this compound die mGlu4-modulierte Übertragung an Synapsen zwischen Kortex und Striatum (kortikostriatale Synapsen) nicht reguliert .

Pharmakologie

This compound wurde als Forschungsmedikament identifiziert, das als Glutamatrezeptorligand wirkt . Es ist ein positiver allosterischer Modulator am mGluR4-Subtyp und ein Agonist an mGluR6 . Es wurde festgestellt, dass es in Tierstudien anxiolytische Wirkungen hat .

Biochemie

This compound wurde in einer detaillierten Struktur-Wirkungs-Beziehungsanalyse (SAR) des metabotropen Glutamatrezeptors 4 (mGluR4) positiven allosterischen Modulators verwendet . Dies hat zur Entwicklung von Verbindungen mit verbesserter Potenz und Wirksamkeit geführt .

Medizin

This compound und ähnliche Medikamente wurden als neuartige Behandlungen für die Parkinson-Krankheit vorgeschlagen . Dies liegt an seiner Rolle als positiver allosterischer Modulator am mGluR4-Subtyp

Wirkmechanismus

Target of Action

PHCCC, or (−)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a research drug that primarily targets glutamate receptors . It acts as a positive allosteric modulator at the mGluR4 subtype and an agonist at mGluR6 . These receptors play a crucial role in modulating neurotoxicity of excitatory amino acids and have been suggested as potential targets for novel treatments for Parkinson’s disease .

Mode of Action

This compound interacts with its targets by increasing the potency of agonists and enhancing their maximum efficacy . At higher concentrations, it directly activates mGluR4 with low efficacy . The binding site of this compound is localized in the transmembrane region of the receptor .

Biochemical Pathways

This compound affects the glutamatergic neurotransmission pathway . It modulates neurotoxicity of excitatory amino acids and beta-amyloid-peptide (bAP), as well as epileptic convulsions, most likely via presynaptic inhibition of glutamatergic neurotransmission .

Result of Action

This compound has been shown to reduce proliferation and promote differentiation of cerebellar granule cell neuroprecursors . It also exhibits neuroprotective effects against beta-amyloid-peptide (bAP) and NMDA toxicity in mixed cultures of mouse cortical neurons . These effects suggest that this compound could have potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the growth conditions of cell cultures can affect the action of this compound . .

Biochemische Analyse

Biochemical Properties

PHCCC plays a significant role in biochemical reactions, particularly as a positive modulator of the mGlu4 receptor . It interacts with metabotropic glutamate receptors, specifically the mGlu4 subtype . The nature of these interactions involves the enhancement of the receptor’s response to glutamate, the primary excitatory neurotransmitter in the nervous system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In immature rat cerebellar granule cell cultures, exposure to this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was sensitive to growth conditions and was attenuated by two mGlu4 receptor antagonists .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to mGlu4 receptors, enhancing their response to glutamate . This modulation can influence various cellular processes, including cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in rat cerebellar granule cell cultures, this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was observed over a period of time and was sensitive to the growth conditions of the cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, intracerebroventricular administration of this compound produced an antiparkinsonian effect in a dopamine depletion akinesia model .

Metabolic Pathways

This compound is involved in the glutamate signaling pathway through its interaction with mGlu4 receptors . This interaction can influence various metabolic processes, including cell proliferation and differentiation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of compound 'Phccc' can be achieved by a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Benzaldehyde", "Bromoacetic acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Benzaldehyde with Bromoacetic acid and Sodium hydroxide in ethanol to form 2-Bromo-3-phenylpropanoic acid.", "Step 2: Esterification of 2-Bromo-3-phenylpropanoic acid with Phenol using Acetic anhydride and Sulfuric acid as catalyst to form 2-Bromo-3-(4-hydroxyphenyl)propanoic acid.", "Step 3: Decarboxylation of 2-Bromo-3-(4-hydroxyphenyl)propanoic acid with Sodium bicarbonate in ethanol to form 2-Bromo-3-(4-hydroxyphenyl)propene.", "Step 4: Friedel-Crafts alkylation of 2-Bromo-3-(4-hydroxyphenyl)propene with Benzaldehyde using Aluminum chloride as catalyst to form Phccc." ] } | |

CAS-Nummer |

177610-87-6 |

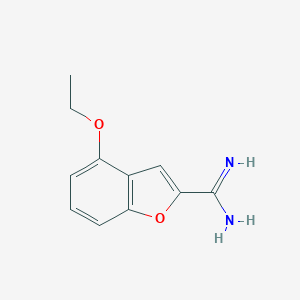

Molekularformel |

C17H14N2O3 |

Molekulargewicht |

294.30 g/mol |

IUPAC-Name |

(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |

InChI-Schlüssel |

FPXPIEZPAXSELW-REIIWYCASA-N |

Isomerische SMILES |

C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |

SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |

Kanonische SMILES |

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PHCCC binds to an allosteric site on mGluR4, distinct from the glutamate binding site. This binding enhances the receptor's affinity for glutamate, thereby potentiating its activity. [, , , ]

ANone: this compound binding to mGluR4 leads to a variety of downstream effects, including:

- Inhibition of adenylyl cyclase activity: This reduces the production of cyclic AMP (cAMP), a key second messenger involved in various cellular processes. []

- Inhibition of the phosphatidylinositol-3-kinase (PI3K) pathway: This pathway plays a crucial role in cell growth, proliferation, and survival. []

- Modulation of neurotransmitter release: this compound, via mGluR4 activation, can inhibit the release of glutamate and GABA in specific brain regions. [, , , ]

- Neuroprotection: this compound has demonstrated neuroprotective effects in various models of neuronal injury, including those involving excitotoxicity and oxidative stress. [, , , , ]

A: While primarily acting as a PAM, some studies suggest this compound might possess partial agonist activity at mGluR4 at higher concentrations. []

ANone: The molecular formula of this compound is C17H12N2O3, and its molecular weight is 292.29 g/mol.

ANone: While the provided research doesn't delve deep into the spectroscopic characterization of this compound, techniques like NMR and IR spectroscopy have likely been employed to confirm its structure and study its interactions with mGluR4.

A: this compound has been administered via various routes in research settings, including intraperitoneal, subcutaneous, and intracerebroventricular injections. [, , , , ]

ANone: Research suggests this compound holds potential therapeutic value for conditions such as:

- Parkinson's disease: this compound has shown efficacy in reversing motor deficits in rodent models of Parkinson's disease. [, , , , ]

- Multiple sclerosis: this compound's ability to modulate immune responses and promote regulatory T cells points to potential applications in treating autoimmune diseases like multiple sclerosis. []

- Medulloblastoma: this compound has demonstrated antiproliferative effects on medulloblastoma cells and reduced tumor growth in animal models, highlighting its potential as an anticancer agent. []

- Anxiety and Depression: Studies show anxiolytic-like effects of this compound when injected into specific brain regions of rats, indicating potential therapeutic avenues for anxiety disorders. [, , ]

ANone: this compound faces certain limitations:

- Selectivity: While relatively selective for mGluR4, this compound may interact with other targets, especially at higher concentrations. [, , ]

- Potency: this compound exhibits relatively low potency compared to other mGluR4 PAMs, necessitating higher doses that could lead to off-target effects. [, ]

- Solubility and Bioavailability: this compound's poor water solubility and potentially limited bioavailability pose challenges for its therapeutic development. [, , ]

ANone: Future research on this compound should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)